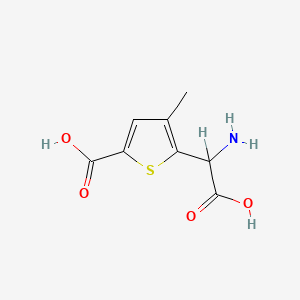
Decatone
Overview
Description
Decatone is a concentrated aromatic ingredient with a woody, vetiver, citrus-grapefruit, and green-rhubarb character . It is used in simple citrus accords where it produces contrast and fixation, and in sophisticated perfumes where it is an excellent blender for oakmoss, vetiver, sandalwood, and quinolines . It is powerful and long-lasting .
Molecular Structure Analysis
The molecular formula of Decatone is C13H22O . It is also known as 3,4,4a,5,6,7,8,8a-octahydro-6-isopropylnaphtalene-2 (1H)-one .Physical And Chemical Properties Analysis
Decatone is a colorless liquid . Its molecular weight is 194.3, and it has a vapour pressure of 0.0708 hPa at 25°C .Scientific Research Applications
Skin Permeation Enhancement
- Overview : Decatone has been studied in the context of its ability to enhance skin permeation. A study evaluated the skin permeation enhancement effect and skin irritation of saturated fatty alcohols like decanol, which is structurally similar to Decatone, using melatonin as a model compound. It was found that these alcohols, including decanol, effectively enhanced the permeation of melatonin through the skin (Kanikkannan & Singh, 2002).
Antioxidant and Neuroprotective Properties
- Cardiac Protection : Melatonin, a derivative of Decatone, has shown protective effects against ischemia–reperfusion injury in cardiac tissue, suggesting potential applications in treating ischemic heart diseases (Yang et al., 2014).
- Neuroprotection in Perinatal Asphyxia : A study on melatonin's neuroprotective properties found its potential in reducing brain injury in cases of perinatal asphyxia in newborns (Aly et al., 2014).
Melatonin in Dental Implantology
- Osteointegration of Dental Implants : Research has shown that melatonin can significantly enhance osteointegration in dental implants. A study demonstrated that the topical application of melatonin led to increased bone formation and density around dental implants in dogs (Cutando et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Decatone, also known as δ-Decalactone, is primarily used in the fragrance industry . It is known for its woody, vetiver, citrus-grapefruit, and green-rhubarb character . Its primary targets are the olfactory receptors in the nose, which it stimulates to produce a sensory response .
Mode of Action
Decatone interacts with its targets, the olfactory receptors, by binding to specific sites on these receptors. This binding triggers a signal transduction pathway that leads to the perception of smell. The specific changes resulting from this interaction include the generation of a nerve impulse that is transmitted to the brain, where it is interpreted as a specific scent .
Biochemical Pathways
The biochemical pathways involved in the perception of smell are complex and involve a series of steps. When Decatone binds to olfactory receptors, it triggers a cascade of biochemical reactions. These reactions involve various proteins, including G-proteins and adenylyl cyclase, which lead to the generation of cyclic AMP (cAMP). This cAMP acts as a second messenger, triggering further reactions that result in the generation of a nerve impulse .
Pharmacokinetics
It’s worth noting that the compound’s volatility allows it to be readily inhaled where it can interact with olfactory receptors .
Result of Action
The result of Decatone’s action is the perception of a specific scent. This scent is often described as having a woody, vetiver, citrus-grapefruit, and green-rhubarb character . It is used in simple citrus accords where it produces contrast and fixation, and in sophisticated perfumes where it is an excellent blender for oakmoss, vetiver, sandalwood, and quinolines .
Action Environment
The action of Decatone can be influenced by various environmental factors. For instance, the presence of other scents can alter the perception of the scent of Decatone. Additionally, the compound’s volatility and therefore its ability to reach olfactory receptors can be influenced by temperature and humidity .
properties
IUPAC Name |
6-propan-2-yl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-9(2)10-3-4-12-8-13(14)6-5-11(12)7-10/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKJOMVJRYMUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2CC(=O)CCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865703 | |
| Record name | 2(1H)-Naphthalenone, octahydro-6-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
273.00 to 274.00 °C. @ 760.00 mm Hg | |
| Record name | Octahydro-6-isopropyl-2(1H)-naphthalenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
32 mg/L @ 20 °C (exp) | |
| Record name | Octahydro-6-isopropyl-2(1H)-naphthalenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Decatone | |
CAS RN |
34131-98-1 | |
| Record name | 6-Isopropyldecahydro-2-naphthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34131-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Isopropyl-2-decalone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034131981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Naphthalenone, octahydro-6-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Naphthalenone, octahydro-6-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,4a,5,6,7,8,8a-octahydro-6-isopropylnaphthalene-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octahydro-6-isopropyl-2(1H)-naphthalenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid](/img/structure/B1664612.png)







